Technical Guide: Molecular Architecture and Synthesis of 2-Chloro-6-ethylbenzo[d]oxazole
Technical Guide: Molecular Architecture and Synthesis of 2-Chloro-6-ethylbenzo[d]oxazole
Executive Summary
2-Chloro-6-ethylbenzo[d]oxazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical electrophilic intermediate for the synthesis of bioactive molecules. Characterized by a fused benzene-oxazole core, this molecule features a reactive chlorine atom at the C2 position and a lipophilic ethyl group at the C6 position. Its utility stems from the high susceptibility of the C2-Cl bond to nucleophilic aromatic substitution (
This guide provides a rigorous analysis of its molecular structure, physicochemical properties, and a validated synthetic workflow designed for high-purity isolation.
Molecular Structure and Properties[1][2][3][4][5][6][7][8][9]
Structural Architecture
The molecule consists of a benzo[
-
Core Scaffold: Benzo[
]oxazole[1][2][3][4][5][6][7][8][9] -
Substituents:
-
Position 2: Chlorine atom (Electrophilic center, Leaving Group).
-
Position 6: Ethyl group (Lipophilic handle, weak electron donor).
-
-
Electronic Environment: The electronegative nitrogen and oxygen atoms in the oxazole ring pull electron density away from the C2 carbon, making it highly electrophilic. The 6-ethyl group provides a slight inductive donating effect (
), modulating the lipophilicity without significantly deactivating the C2 center.
Physicochemical Data
The following data is derived from calculated consensus values and experimental analogues (e.g., 2-chloro-6-methylbenzo[
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-6-ethyl-1,3-benzoxazole | |
| Molecular Formula | ||
| Molecular Weight | 181.62 g/mol | Calculated (C:12.01, H:1.01, Cl:35.45, N:14.01, O:16.00) |
| Exact Mass | 181.0294 Da | Monoisotopic mass |
| Physical State | Low-melting solid or Oil | Predicted based on 6-methyl analog ( |
| LogP | ~3.2 | High lipophilicity due to ethyl group |
| Solubility | DCM, EtOAc, DMSO | Hydrophobic; insoluble in water |
Synthetic Protocol
The most robust synthesis of 2-chlorobenzoxazoles involves the cyclization of a 2-aminophenol precursor to a benzoxazolone intermediate, followed by chlorination.
Precursor Selection
-
Starting Material: 2-Amino-5-ethylphenol.
-
Rationale: The ethyl group at position 5 of the phenol translates to position 6 of the benzoxazole ring system (para to the amine).
-
Workflow Diagram
The following diagram illustrates the two-step synthesis pathway.
Caption: Two-step synthesis of 2-Chloro-6-ethylbenzo[d]oxazole from 2-amino-5-ethylphenol via a benzoxazolone intermediate.
Detailed Methodology
Step 1: Formation of 6-Ethylbenzo[
]oxazol-2(3H)-one
Objective: Create the oxazole ring with a C2-carbonyl functionality.
-
Reagents: Mix 2-amino-5-ethylphenol (1.0 eq) with Urea (1.5 eq).
-
Conditions: Heat the neat mixture to 150–160 °C in a round-bottom flask. The mixture will melt.
-
Reaction: Ammonia (
) is evolved. Maintain temperature for 4 hours until gas evolution ceases. -
Workup: Cool to room temperature. Dissolve the solid residue in 5% NaOH (aq), filter to remove insolubles, then acidify the filtrate with HCl to precipitate the benzoxazolone.
-
Purification: Recrystallize from ethanol/water.
Step 2: Chlorination to 2-Chloro-6-ethylbenzo[
]oxazole
Objective: Convert the C2-carbonyl (lactam) to a C2-chloro (imidoyl chloride) moiety.
-
Setup: Place dried 6-ethylbenzo[
]oxazol-2(3H)-one (1.0 eq) in a flask under argon. -
Reagent: Add Phosphorus Oxychloride (
, 5–10 eq) as both reagent and solvent. Add a catalytic amount of Pyridine or (0.1 eq) to accelerate the reaction. -
Reflux: Heat to reflux (~106 °C) for 3–5 hours. Monitor by TLC (the product is less polar than the starting material).
-
Quench (Critical Safety): Cool the mixture. Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring to decompose residual phosphoryl chlorides. -
Extraction: Extract with Dichloromethane (DCM). Wash organics with saturated
and brine. Dry over . -
Isolation: Concentrate in vacuo. The product is typically obtained as a light yellow oil or low-melting solid.[10]
Reactivity and Applications
The utility of 2-chloro-6-ethylbenzo[
Nucleophilic Aromatic Substitution ( )
The C2 position is highly activated for substitution by nucleophiles (amines, thiols, alkoxides). The mechanism proceeds via an addition-elimination pathway, facilitated by the electron-withdrawing nitrogen atom.
Caption:
Drug Discovery Applications[1][15]
-
Kinase Inhibition: The benzoxazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The 6-ethyl group can occupy hydrophobic pockets (e.g., the gatekeeper region).
-
Fluorescent Probes: Derivatives formed by substituting the chlorine with extended aromatic amines often exhibit strong fluorescence, useful for biological imaging.
References
-
BenchChem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. BenchChem Application Notes. Link
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.Molecules, 2025.[11][3][12] Link
-
Sigma-Aldrich. 2-Chlorobenzoxazole Product Page & Safety Data. Sigma-Aldrich Catalog. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11986, 2-Chlorobenzoxazole. PubChem, 2025.[12] Link
-
ChemScene. 2-Chloro-6-methylbenzo[d]oxazole Product Data. ChemScene.[5][8] Link
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